Strinoline

描述

Strinoline (CAS: 39862-58-3) is a specialized organic compound produced by Shenzhen Aitatop Chemical Co., Ltd., with a purity of 95% and available in 1g quantities . The compound is part of a broader portfolio emphasizing custom synthesis and scale-up capabilities, including NMR, MS, HPLC, and GC validation for quality assurance .

属性

CAS 编号 |

39862-58-3 |

|---|---|

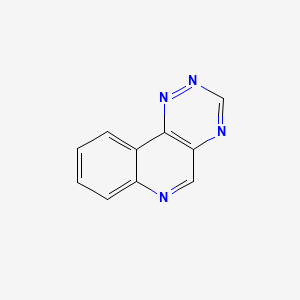

分子式 |

C10H6N4 |

分子量 |

182.18 g/mol |

IUPAC 名称 |

[1,2,4]triazino[5,6-c]quinoline |

InChI |

InChI=1S/C10H6N4/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-14-10/h1-6H |

InChI 键 |

ARFYZKAYDRJATN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C=N2)N=CN=N3 |

规范 SMILES |

C1=CC=C2C(=C1)C3=C(C=N2)N=CN=N3 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Strinoline; Strinolina; Strinolinum. |

产品来源 |

United States |

准备方法

合成路线和反应条件

Skraup合成法: 这是制备喹啉衍生物(包括斯屈林)最广泛使用的方法。

Friedlander合成法: 该方法涉及邻氨基苯甲醛与乙醛在氢氧化钠溶液存在下的缩合反应.

Doebner-Miller合成法: 在酸存在下,具有游离邻位的伯芳香胺与α,β-不饱和羰基化合物反应生成喹啉.

Knorr喹啉合成法: 该方法涉及苯胺与β-酮酯在高温下缩合生成酰胺中间体,然后进行环化反应.

工业生产方法

斯屈林的工业生产通常涉及大规模应用Skraup合成法,因为该方法效率高,产率高 . 反应条件经过优化,以确保最大产量,同时最大程度地减少副产物。

化学反应分析

反应类型

常用试剂和条件

氧化: 高锰酸钾,三氧化铬。

还原: 氢气,钯催化剂。

取代: 卤素,硝基。

主要产物

氧化: 氧化的喹啉衍生物。

还原: 还原的喹啉衍生物。

取代: 卤代或硝化的喹啉衍生物。

科学研究应用

化学: 用作合成更复杂杂环化合物的构建模块.

生物学: 研究其抗真菌和抗菌特性.

医学: 作为治疗真菌感染的抗真菌剂的潜在用途.

工业: 用于生产染料、颜料和其他工业化学品.

作用机制

相似化合物的比较

Research Findings and Limitations

Key Insights

- This compound’s structural ambiguity complicates direct comparisons, necessitating reliance on chemical grouping principles (e.g., functional group similarity) .

- Industrial synthesis capabilities (e.g., mg to ton-scale) differentiate this compound from lab-scale analogs like STRIADYNE .

生物活性

Strinoline, a compound derived from natural sources, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and findings from relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. The compound belongs to a class of natural products known for their pharmacological properties. Its molecular formula and structural features are essential for understanding its biological activity.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Research indicates that this compound possesses significant antimicrobial activity against various bacterial and fungal strains.

- Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.

Biological Activity Data Table

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in various contexts:

- Cancer Treatment : A study investigated the effects of this compound on breast cancer cells (MCF-7) and found that it significantly inhibited cell growth and induced apoptosis. This suggests potential for this compound as an adjunct therapy in cancer treatment.

- Infection Control : Another case study focused on the antimicrobial properties of this compound against common pathogens like Staphylococcus aureus. The results indicated a notable reduction in bacterial viability, supporting its use as a natural antimicrobial agent.

- Oxidative Stress Reduction : A clinical investigation explored the antioxidant effects of this compound in patients with oxidative stress-related conditions. The findings demonstrated improved biomarkers of oxidative damage following this compound supplementation.

Research Findings

Recent research has further elucidated the biological activity of this compound:

- In vitro Studies : Laboratory experiments have confirmed that this compound can modulate various signaling pathways involved in inflammation and apoptosis, making it a candidate for further development in therapeutic applications.

- Animal Models : Preclinical studies using animal models have shown promising results regarding the efficacy of this compound in reducing tumor size and enhancing overall survival rates in treated groups compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。